molecular formula C24H16ClNO3 B4140794 2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4140794
M. Wt: 401.8 g/mol
InChI Key: WNEMYEQYWFZCCN-UHFFFAOYSA-N
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Description

2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with benzyl and chlorophenyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzylamine and 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate can then undergo cyclization with a suitable chromene derivative in the presence of a catalyst, such as methanesulfonic acid, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of a chromeno[2,3-c]pyrrole core with benzyl and chlorophenyl substituents. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-benzyl-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO3/c25-17-12-10-16(11-13-17)21-20-22(27)18-8-4-5-9-19(18)29-23(20)24(28)26(21)14-15-6-2-1-3-7-15/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEMYEQYWFZCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
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2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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